molecular formula C11H6N2O3 B1429763 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid CAS No. 495409-74-0

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid

Cat. No.: B1429763
CAS No.: 495409-74-0
M. Wt: 214.18 g/mol
InChI Key: GWGAVUZLKUMIHT-UHFFFAOYSA-N
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Description

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H6N2O3 . Its average mass is 214.177 Da and its monoisotopic mass is 214.037842 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Various methods have been explored, including microwave-assisted synthesis, the use of clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a cyano group (-CN) at the 8th position, a hydroxy group (-OH) at the 4th position, and a carboxylic acid group (-COOH) at the 2nd position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.17700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Chemical Synthesis and Reactions : The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid and its derivatives has been explored in various studies. Sarodnick et al. (1997) examined the reactions of quinoxalines and quinolines with hydroxybenzoic acids, leading to products with diverse functionalities, including ethers and esters (Sarodnick, Hilfert, Kempter, & Kleinpeter, 1997). Additionally, synthesis of novel nitrogenous heterocyclic compounds, including quinolines, linked to amino acid esters or heterocyclic amines, was investigated for potential antimicrobial and cytotoxic activities (Farhan & Saour, 2017).

Bioactive Compounds and Biological Activity

  • Antimicrobial and Cytotoxic Properties : Quinolines, including this compound derivatives, show significant biological activities. Farhan and Saour (2017) highlighted the antimicrobial and cytotoxic potential of these compounds, particularly against fungi, bacteria, and cancer cell lines (Farhan & Saour, 2017).

Applications in Material Science

  • Material Science and Engineering Applications : The structural and physical properties of quinoline derivatives, including this compound, are studied for various applications in material science. Moriuchi et al. (2007) characterized a dioxovanadium(V) complex with 4,8-Dihydroxyquinoline-2-carboxylic acid, revealing its potential for material science applications (Moriuchi, Nishiyama, Beppu, Hirao, & Rehder, 2007).

Chemical Analysis and Detection Techniques

  • Analytical Chemistry : Compounds like this compound are used in analytical chemistry for detecting and quantifying various substances. Dutt, Sanayal, and Nag (1968) explored the use of quinoxaline-2-carboxylic acid, a related compound, as analytical reagents, demonstrating its utility in the quantitative determination of metals (Dutt, Sanayal, & Nag, 1968).

Mechanism of Action

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, to which our compound is related, exhibit a wide range of biological activities . They are known to form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This suggests that the compound may interact with metal ions in biological systems, potentially influencing various biochemical processes.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them good monoprotic bidentate chelating agents . This suggests that our compound may interact with its targets, particularly metal ions, through chelation, leading to changes in the biochemical environment.

Biochemical Pathways

8-hydroxyquinoline-2-carboxylic acid (8-hqa), a related compound, is known to derive from tryptophan metabolism in certain insects . The compound is generated from tryptophan via kynurenine and 3-hydroxykynurenine . This suggests that our compound may also be involved in or affect similar biochemical pathways.

Properties

IUPAC Name

8-cyano-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-9(14)4-8(11(15)16)13-10(6)7/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGAVUZLKUMIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C=C(N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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